molecular formula C20H20 B13956765 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene CAS No. 52171-94-5

1,11-Dimethyl-1,2,3,4-tetrahydrochrysene

Cat. No.: B13956765
CAS No.: 52171-94-5
M. Wt: 260.4 g/mol
InChI Key: HJQPFVFZAZFPRE-UHFFFAOYSA-N
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Description

1,11-Dimethyl-1,2,3,4-tetrahydrochrysene is an organic compound with the molecular formula C20H20. It is a derivative of chrysene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two methyl groups at the 1 and 11 positions and a partially hydrogenated ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene typically involves the hydrogenation of chrysene derivatives. One common method is the catalytic hydrogenation of 1,11-dimethylchrysene using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is carried out in an inert solvent such as ethanol or tetrahydrofuran to facilitate the hydrogenation process.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent hydrogenation and high yield. The choice of catalyst and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,11-Dimethyl-1,2,3,4-tetrahydrochrysene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Further reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to produce fully hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Fully hydrogenated derivatives.

    Substitution: Halogenated or other functionalized aromatic compounds.

Scientific Research Applications

1,11-Dimethyl-1,2,3,4-tetrahydrochrysene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons and as a model compound in studying hydrogenation reactions.

    Biology: Investigated for its potential biological activity, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. Its effects are mediated through the alteration of signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydrochrysene: Lacks the methyl groups at the 1 and 11 positions, resulting in different chemical properties and reactivity.

    1,11-Dimethylchrysene: Fully aromatic without the hydrogenation of the ring, leading to distinct chemical behavior.

    1,2,3,4-Tetrahydro-1-methylchrysene: Contains only one methyl group, affecting its steric and electronic properties.

Uniqueness

1,11-Dimethyl-1,2,3,4-tetrahydrochrysene is unique due to its specific substitution pattern and partial hydrogenation, which confer distinct chemical and physical properties. These features make it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

52171-94-5

Molecular Formula

C20H20

Molecular Weight

260.4 g/mol

IUPAC Name

1,11-dimethyl-1,2,3,4-tetrahydrochrysene

InChI

InChI=1S/C20H20/c1-13-6-5-9-17-18-11-10-15-7-3-4-8-16(15)20(18)14(2)12-19(13)17/h3-4,7-8,10-13H,5-6,9H2,1-2H3

InChI Key

HJQPFVFZAZFPRE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=C1C=C(C3=C2C=CC4=CC=CC=C43)C

Origin of Product

United States

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